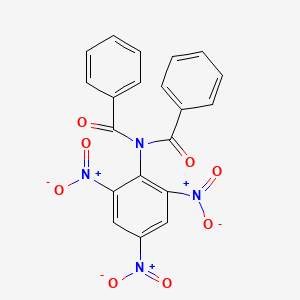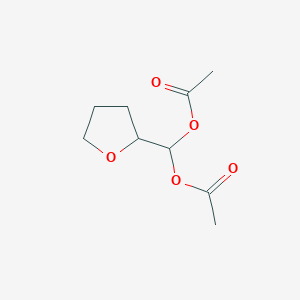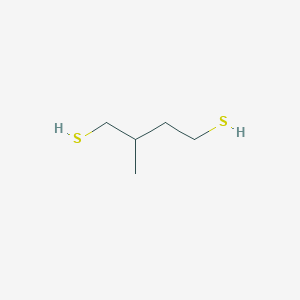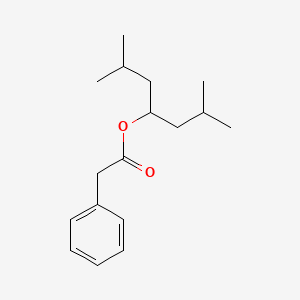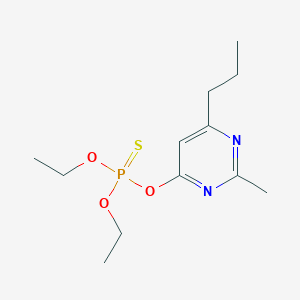
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and industry. This compound is characterized by its unique chemical structure, which includes a phosphorothioate group bonded to a pyrimidyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-propyl-4-methyl-6-hydroxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it to phosphorothioate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester involves the inhibition of specific enzymes, particularly those containing serine residues. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-ethylthioethyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(2-propyl-4-methyl-6-pyrimidyl) ester is unique due to its specific pyrimidyl ester structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective in its applications, especially in enzyme inhibition and as a precursor for other specialized compounds.
Propiedades
Número CAS |
5826-91-5 |
|---|---|
Fórmula molecular |
C12H21N2O3PS |
Peso molecular |
304.35 g/mol |
Nombre IUPAC |
diethoxy-(2-methyl-6-propylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H21N2O3PS/c1-5-8-11-9-12(14-10(4)13-11)17-18(19,15-6-2)16-7-3/h9H,5-8H2,1-4H3 |
Clave InChI |
AOIYMCGAKDGVHS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NC(=N1)C)OP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


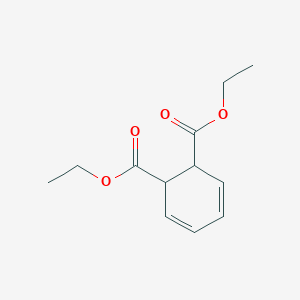
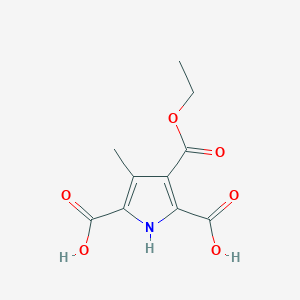
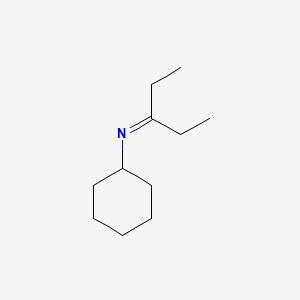
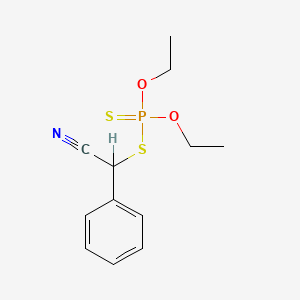
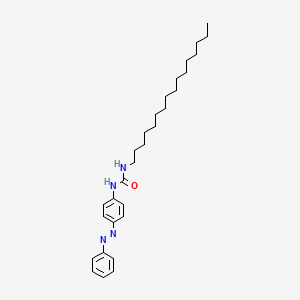
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
